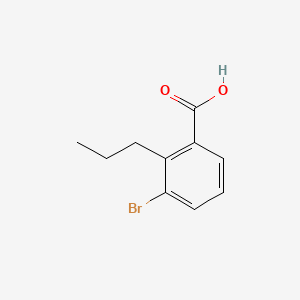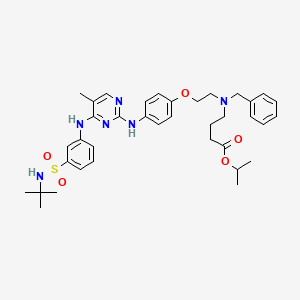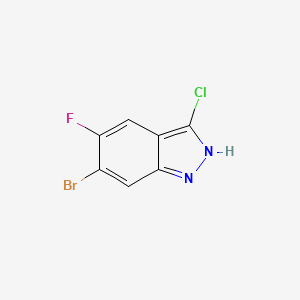
3-Bromo-2-propylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-propylbenzoic acid is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO2/c1-2-4-7-8 (10 (12)13)5-3-6-9 (7)11/h3,5-6H,2,4H2,1H3, (H,12,13) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 243.1 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Proton Shuttles for Indole C-H Bond Arylation
Research has shown that various substituted 2-arylbenzoic acids, similar in structure to 3-bromo-2-propylbenzoic acid, have been synthesized and evaluated for their efficacy as proton shuttles in the direct arylation of indoles with bromobenzenes. These studies highlight the potential of such compounds in facilitating selective chemical transformations, contributing to the development of new synthetic methodologies (Jing-Jing Pi et al., 2018).
Ortho-Metalation Studies
Ortho-metalation of 3-bromobenzoic acids, including compounds structurally related to this compound, has been explored with hindered lithium dialkylamides. These studies provide insights into the reactivity and stability of such bromobenzoic acids, revealing potential pathways for synthesizing substituted benzoic acids through strategic manipulations of the bromo substituent (Frédéric Gohier & J. Mortier, 2003).
Synthesis of Bromophenol Derivatives
Investigations into the synthesis of bromophenol derivatives from the red alga Rhodomela confervoides have led to the identification of several new compounds. Such research points towards the utility of bromo-substituted benzoic acids, like this compound, in natural product synthesis and the exploration of marine resources for drug discovery and chemical biology studies (Jielu Zhao et al., 2004).
Catalyst-Free Reactions in Green Chemistry
The catalyst-free P-C coupling reactions of halobenzoic acids with secondary phosphine oxides under microwave irradiation in water, including reactions involving 3-bromobenzoic acids, highlight the importance of such compounds in promoting green chemistry practices. These studies demonstrate the potential for efficient, environmentally friendly chemical syntheses without the need for metal catalysts (Erzsébet Jablonkai & G. Keglevich, 2015).
Molecular Recognition and Supramolecular Chemistry
This compound and its derivatives could be relevant in molecular recognition studies, as shown by the synthesis and analysis of supramolecular assemblies involving similar bromo-substituted benzoic acids. These compounds play a crucial role in the development of supramolecular architectures and the study of molecular interactions, contributing to the understanding of complex chemical systems (S. Varughese & V. Pedireddi, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-2-propylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-4-7-8(10(12)13)5-3-6-9(7)11/h3,5-6H,2,4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYCMZGDFXPYFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677424 |
Source


|
| Record name | 3-Bromo-2-propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263284-52-1 |
Source


|
| Record name | 3-Bromo-2-propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B578477.png)
![Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B578479.png)


